3-(3,6-Dichloropyridin-2-yl)-1,2,4-thiadiazol-5-amine
Description
3-(3,6-Dichloropyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a 3,6-dichloropyridin-2-yl group at position 3 and an amine group at position 3. This scaffold is notable for its macrofilaricidal activity against parasitic nematodes such as Onchocerca volvulus and Litomosoides sigmodontis, with reported EC₅₀ values <100 nM and 100% larval inhibition at 1 μM . The dichloropyridinyl moiety enhances target binding affinity and metabolic stability, making it a promising lead for antiparasitic drug development. Structural analogs of this compound are synthesized via cyclization reactions involving thiourea intermediates and pyridine derivatives, often yielding high-purity products (e.g., 95–99% purity) .
Properties
CAS No. |
1179359-93-3 |
|---|---|
Molecular Formula |
C7H4Cl2N4S |
Molecular Weight |
247.10 g/mol |
IUPAC Name |
3-(3,6-dichloropyridin-2-yl)-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C7H4Cl2N4S/c8-3-1-2-4(9)11-5(3)6-12-7(10)14-13-6/h1-2H,(H2,10,12,13) |
InChI Key |
ZFKGVDWGULQDCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1Cl)C2=NSC(=N2)N)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization Reactions
One of the most common methods for synthesizing thiadiazole derivatives involves cyclization reactions between appropriate precursors:
Starting Materials : The synthesis typically begins with a pyridine derivative and a thiadiazole precursor.
Reaction Conditions : The reactions are often conducted under acidic or basic conditions to facilitate the cyclization process.
Convergent Synthesis Approach
A convergent synthesis method has been reported for compounds containing the 1,2,4-thiadiazole core:
Formation of Isothiocyanate : An isothiocyanate is generated by reacting commercially available amines with thiophosgene.
Amidine Formation : An amidine is formed via a Pinner reaction using an appropriately substituted nitrile.
Cyclization : The amidine reacts with the isothiocyanate to form the desired thiadiazole compound through cyclization.
This method allows for the efficient assembly of complex molecules with multiple functional groups.
Detailed Reaction Mechanisms
The mechanisms involved in these synthetic routes can be summarized as follows:
Reaction Pathway Overview
One-Pot Synthesis Method
A novel one-pot synthesis method has also been developed that simplifies the preparation:
Reagents : Thiosemicarbazide and carboxylic acids are reacted in the presence of polyphosphate ester.
Procedure : The reaction mixture is heated, allowing for the formation of 1,3,4-thiadiazole derivatives without isolating intermediates.
This method has shown promise for producing various derivatives efficiently under mild conditions.
Research Findings
Recent studies have focused on optimizing these synthetic methods to improve yields and reduce reaction times:
Microwave-Assisted Synthesis : This technique has been shown to enhance reaction efficiency significantly, reducing synthesis time from hours to minutes while maintaining high yields (over 80%).
Solvent Selection : The choice of solvent plays a critical role in solubility and reactivity; polar aprotic solvents such as DMSO are preferred for recrystallization processes to enhance purity.
Chemical Reactions Analysis
Types of Reactions
3-(3,6-Dichloropyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation or reduction can lead to different thiadiazole derivatives.
Scientific Research Applications
A. Insecticidal Properties
Research indicates that 3-(3,6-Dichloropyridin-2-yl)-1,2,4-thiadiazol-5-amine exhibits significant insecticidal activity. Studies have shown that it is effective against various pests:
| Pest | Activity | Reference |
|---|---|---|
| Plutella xylostella (Diamondback moth) | Good insecticidal activity | |
| Culex pipiens pallens (Mosquito) | No significant activity |
This compound's efficacy against the diamondback moth suggests its potential use in agricultural pest management.
B. Antitumor Activity
The compound has been investigated for its antitumor properties. Preliminary studies indicate that derivatives of thiadiazoles can inhibit tumor growth by targeting specific pathways involved in cancer progression:
| Cell Line | Activity | Reference |
|---|---|---|
| TK-10 (renal cancer) | Moderate activity | |
| HT-29 (colon cancer) | Moderate activity |
The mechanism of action may involve the inhibition of receptor tyrosine kinases, which play a crucial role in tumor vasculature formation and maintenance.
Synthesis and Derivatives
The synthesis of this compound involves several chemical reactions that can yield various derivatives with enhanced biological properties. For example:
| Derivative | Activity | Reference |
|---|---|---|
| 4-Methyl derivatives | Enhanced insecticidal activity | |
| 5-Amino derivatives | Increased antitumor efficacy |
These derivatives are crucial for optimizing the compound's efficacy and reducing potential side effects.
Case Studies and Research Findings
Several studies have documented the applications of this compound in various fields:
A. Agricultural Applications
In agricultural settings, the compound has been tested for its effectiveness against key pests affecting crops. The results have shown promising insecticidal properties that could lead to its use as a novel pesticide.
B. Pharmaceutical Research
In pharmaceutical research, compounds similar to this compound have been evaluated for their antitumor properties. The ongoing research focuses on understanding their mechanisms and optimizing their structures for better therapeutic outcomes.
Mechanism of Action
The mechanism of action of 3-(3,6-Dichloropyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. In medicinal applications, the compound can inhibit the activity of certain enzymes or proteins, leading to antimicrobial or anticancer effects. The exact molecular pathways involved may vary depending on the specific biological target and the context of its use.
Comparison with Similar Compounds
Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines
Compounds in this class exhibit structural variations in pyridine substituents, influencing potency and pharmacokinetics:
Key Observations :
- Chlorine substituents (3,6-Cl) maximize antiparasitic activity by enhancing electron-withdrawing effects and target binding .
- Alkoxy groups (e.g., isopropoxy, cyclopropoxy) improve solubility and pharmacokinetic profiles without compromising potency .
- Methyl groups on the pyridine ring (e.g., 3-Me) reduce metabolic degradation, as seen in compound 10 .
Schiff Base Derivatives
Schiff base analogs, such as (E)-3-((2,4-dichlorobenzylidene)amino)-N-(3-(trifluoromethyl)phenyl)-1,2,4-thiadiazol-5-amine, introduce imine linkages that alter electronic properties. However, these derivatives often exhibit lower antiparasitic activity compared to di(pyridin-2-yl) analogs, likely due to reduced membrane permeability .
Pharmacological and Physicochemical Properties
Potency and Selectivity
- The dichloropyridinyl-thiadiazole core demonstrates 10-fold higher potency against O. volvulus L5 larvae than non-halogenated analogs (e.g., 3-(pyridin-2-yl)-1,2,4-thiadiazol-5-amine) .
Biological Activity
3-(3,6-Dichloropyridin-2-yl)-1,2,4-thiadiazol-5-amine is a compound belonging to the class of thiadiazoles, which are known for their diverse biological activities. This article provides an in-depth examination of the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential based on recent research findings.
Chemical Structure and Synthesis
The compound features a thiadiazole ring fused with a pyridine moiety, which is pivotal for its biological activity. The synthesis typically involves multi-step reactions that introduce various substituents on the thiadiazole ring to enhance its pharmacological properties. Various studies have reported different synthetic pathways, emphasizing the importance of substituent patterns in modulating biological activity.
Antimicrobial Activity
Thiadiazole derivatives have been widely studied for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance:
| Microorganism | Activity | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Inhibitory | 32 |
| Escherichia coli | Moderate | 64 |
| Pseudomonas aeruginosa | Significant | 16 |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has garnered significant attention. Studies demonstrate that this compound can inhibit the growth of various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast cancer) | 0.28 | Cell cycle arrest at G2/M |
| HepG2 (Liver cancer) | 9.6 | Down-regulation of MMP2 |
The mechanism of action involves targeting key cellular pathways associated with tumorigenesis, such as inhibiting DNA synthesis and affecting cell cycle progression .
Anti-inflammatory and Analgesic Properties
Thiadiazole derivatives have also been reported to possess anti-inflammatory and analgesic activities. The compound may reduce inflammation through inhibition of pro-inflammatory cytokines and mediators. Experimental data suggest that it could be effective in models of acute and chronic inflammation .
Structure–Activity Relationship (SAR)
The biological activity of this compound is heavily influenced by its structural components. The presence of the dichloropyridine moiety enhances its interaction with biological targets due to increased electron-withdrawing effects. Substituents on the thiadiazole ring also play a crucial role in modulating potency against various biological targets .
Case Studies
Recent studies have highlighted specific case examples where modifications to the thiadiazole core have led to enhanced biological activities:
- Compound Modification : A study demonstrated that introducing a methoxy group at the 4-position of the thiadiazole ring significantly increased antibacterial potency against E. coli.
- Combination Therapy : Another investigation explored the synergistic effects of combining this compound with traditional antibiotics, resulting in improved efficacy against resistant bacterial strains.
Q & A
Basic: What are the common synthetic routes for 3-(3,6-Dichloropyridin-2-yl)-1,2,4-thiadiazol-5-amine?
Methodological Answer:
The compound is typically synthesized via cyclocondensation and coupling reactions. A key route involves reacting isonicotinoyl hydrazide with potassium thiocyanate under acidic conditions (e.g., concentrated H₂SO₄), followed by cyclization with 3,6-dichloropyridine derivatives. Alternative methods use palladium-catalyzed cross-coupling (e.g., Pd(PPh₃)₄ with Na₂CO₃ in DME:H₂O) to introduce the dichloropyridinyl moiety . Purification often employs recrystallization or column chromatography.
Advanced: How can reaction conditions be optimized to improve synthetic yields?
Methodological Answer:
Yield optimization requires balancing temperature, catalyst loading, and base selection. For example, palladium-catalyzed couplings (Method B in ) achieve higher efficiency at 150°C with 10 mol% Pd(PPh₃)₄ and 3.0 eq. Na₂CO₃ . Base-sensitive reactions (e.g., Appel salt intermediates) benefit from weaker bases to minimize side reactions, as noted in dithiazolium ring formation . Kinetic monitoring via TLC or HPLC helps identify optimal reaction termination points.
Basic: Which spectroscopic techniques are used to characterize this compound?
Methodological Answer:
Structural confirmation relies on:
- ¹H/¹³C NMR : To identify aromatic protons (δ 7.5–8.5 ppm) and thiadiazole carbons (δ 160–170 ppm).
- IR Spectroscopy : Key stretches include N-H (~3300 cm⁻¹) and C-S (650–850 cm⁻¹) .
- Mass Spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns.
Advanced: How should researchers design experiments to analyze substituent effects on bioactivity?
Methodological Answer:
Structure-Activity Relationship (SAR) studies involve:
Synthetic diversification : Introduce substituents (e.g., halogens, alkyl groups) at the pyridine or thiadiazole rings via methods in and .
In vitro assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or calorimetry.
Computational docking : Use software like AutoDock to model interactions with binding pockets, prioritizing substituents that enhance hydrophobic or H-bonding interactions .
Advanced: How can contradictions in reported biological activities be resolved?
Methodological Answer:
Discrepancies often arise from assay variability. For example:
- Assay conditions : Differences in pH, solvent (DMSO vs. aqueous buffers), or cell lines (e.g., HEK293 vs. HeLa) alter IC₅₀ values.
- Compound purity : HPLC-validated purity (>95%) minimizes off-target effects .
- Control experiments : Include positive controls (e.g., known inhibitors) and validate results across multiple labs.
Basic: What intermediates are critical in the synthesis of this compound?
Methodological Answer:
Key intermediates include:
- Isonicotinoyl hydrazide : Forms the thiadiazole core via cyclocondensation .
- Appel salt intermediates : Enable dithiazolium ring formation through base-catalyzed HCl elimination .
- Chloroacetyl chloride adducts : Used in cycloaddition to generate azetidinone derivatives .
Advanced: What mechanistic insights explain cyclocondensation efficiency?
Methodological Answer:
Cyclocondensation efficiency depends on:
- Acid catalysis : H₂SO₄ protonates the hydrazide, facilitating nucleophilic attack on thiocyanate .
- Base coordination : Pyridinyl nitrogen stabilizes transition states via non-bonding interactions with sulfur atoms in dithiazole intermediates .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing ionic intermediates.
Basic: What solvents and catalysts are optimal for synthesis?
Methodological Answer:
- Solvents : DMF (for high-temperature couplings) and ethanol (for Schiff base formation) are common .
- Catalysts : Pd(PPh₃)₄ for cross-coupling; triethylamine for cycloaddition reactions .
Advanced: How do computational methods aid in studying this compound?
Methodological Answer:
- Molecular docking : Predict binding modes with targets (e.g., kinases) using software like Schrödinger Suite .
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity trends .
- MD simulations : Assess stability of ligand-protein complexes over nanosecond timescales.
Advanced: What strategies mitigate decomposition during storage?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
